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Compound of Interest

Compound Name: Piroxicam betadex

Cat. No.: B13784931

These comprehensive application notes provide a detailed protocol for the dissolution testing of
piroxicam betadex tablets, a critical process in drug development and quality control for
researchers, scientists, and pharmaceutical professionals. The following methodologies are
synthesized from established pharmacopeial guidelines and scientific literature to ensure
robust and reliable results.

Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic
properties. Its aqueous solubility is limited, which can affect its dissolution rate and
bioavailability. Piroxicam is often complexed with beta-cyclodextrin (betadex) to enhance its
solubility and dissolution characteristics. Dissolution testing is a crucial in vitro test to assess
the rate and extent of drug release from the tablet dosage form, providing insights into the
potential in vivo performance of the product.

This protocol outlines the standardized conditions for the dissolution testing of piroxicam
betadex tablets, including apparatus, dissolution medium, and analytical procedures.

Experimental Protocols

A detailed experimental protocol for the dissolution testing of piroxicam betadex tablets is
provided below. This protocol is based on the United States Pharmacopeia (USP) monograph
for piroxicam capsules and is supplemented with conditions reported in scientific literature for
piroxicam-cyclodextrin formulations.
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Dissolution Test Method

Objective: To determine the in vitro drug release profile of piroxicam from piroxicam betadex
tablets.

Principle: The tablet is placed in a specified dissolution medium, and the amount of piroxicam
dissolved over a set period is measured, typically by UV-Vis spectrophotometry or high-
performance liquid chromatography (HPLC).

Apparatus and Materials:

o Dissolution Test Apparatus (USP Apparatus 1 - Basket, or USP Apparatus 2 - Paddle)
o Water bath with heater and thermostat

¢ Volumetric flasks and pipettes

o UV-Vis Spectrophotometer or HPLC system

o Piroxicam Reference Standard (RS)

o Reagents for dissolution medium preparation (e.g., hydrochloric acid, sodium chloride,
phosphate buffers)

Syringes and filters (e.g., 0.45 um PVDF or PTFE)

Dissolution Parameters

The following table summarizes the recommended dissolution testing parameters. Method 1 is
based on the USP monograph for piroxicam capsules, which serves as a primary reference.
Methods 2 and 3 are alternative conditions reported in scientific literature for piroxicam and
piroxicam-cyclodextrin formulations.[1][2][3]
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Method 1 (USP Method 2 Method 3
Parameter . .

Standard) (Alternative) (Alternative)

USP Apparatus 1 USP Apparatus 2 USP Apparatus 2
Apparatus

(Basket) (Paddle) (Paddle)
Rotation Speed 50 RPM 75 RPM 100 RPM

Dissolution Medium

Simulated Gastric

Fluid (without pepsin)

Phosphate Buffer (pH
6.8)

Phosphate Buffer (pH
7.4)

Volume

900 mL

900 mL

900 mL

Temperature

37+£05°C

37+£0.5°C

37+0.5°C

Sampling Times

10, 20, 30, 45, 60

minutes

5, 10, 15, 30, 45, 60

minutes

15, 30, 45, 60, 90, 120

minutes

Analytical Method

UV-Vis
Spectrophotometry

UV-Vis
Spectrophotometry

HPLC

Preparation of Solutions

2.3.1. Dissolution Media

o Simulated Gastric Fluid (SGF), without pepsin (pH 1.2): Dissolve 2.0 g of sodium chloride in

7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL.

» Phosphate Buffer (pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of
water. Add 77 mL of 0.2 N sodium hydroxide and adjust the pH to 6.8 with 0.2 N sodium
hydroxide or 0.2 N phosphoric acid, then dilute with water to 1000 mL.

e Phosphate Buffer (pH 7.4): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of
water. Add 190 mL of 0.2 N sodium hydroxide and adjust the pH to 7.4 with 0.2 N sodium
hydroxide or 0.2 N phosphoric acid, then dilute with water to 1000 mL.

2.3.2. Standard Solution Preparation

Accurately weigh a suitable amount of Piroxicam RS and dissolve in a small amount of

methanol before diluting with the dissolution medium to obtain a known concentration.
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Test Procedure

o Set up the dissolution apparatus according to the selected method parameters.

o Place one tablet in each of the six dissolution vessels containing the pre-warmed dissolution
medium.

o Start the apparatus and withdraw aliquots of the dissolution medium at the specified time
points.

» Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution
medium.

« Filter the samples through a 0.45 pm filter, discarding the first few milliliters.

e Analyze the samples using a validated analytical method (UV-Vis or HPLC).

Analytical Finish
2.5.1. UV-Vis Spectrophotometry

Measure the absorbance of the sample solutions and the standard solution at the wavelength
of maximum absorbance for piroxicam (approximately 333 nm in acidic media and 350-360 hm
in neutral or basic media). Calculate the percentage of drug dissolved at each time point.

2.5.2. High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method can also be used for the analysis of piroxicam. A
typical method would involve a C18 column with a mobile phase consisting of a mixture of
buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed
using a UV detector.

Data Presentation

The results of the dissolution study should be presented in a clear and organized manner. The
following table provides an example of how to summarize the quantitative data.
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Acceptance Criteria: According to the USP monograph for piroxicam capsules, not less than
75% (Q) of the labeled amount of piroxicam should be dissolved in 45 minutes. For piroxicam
betadex tablets, specific acceptance criteria may vary and should be established based on the
product's formulation and intended release characteristics.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the dissolution testing of piroxicam
betadex tablets.

Analytical Me:

Apparatus Setup Tablet Introduction issolution Test Sample Withdrawal Sample Filtration yti asurement
(UsP1or2) into Vessels Executi at Timed Intervals (0.45 pm filter) (UV-Vis or HPLC)

Click to download full resolution via product page

Caption: Workflow for Piroxicam Betadex Tablet Dissolution Testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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